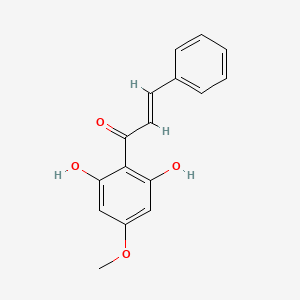

2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-, (E)-; Chalcone, 2',6'-dihydroxy-4'-methoxy-; 2',6'-Dihydroxy-4'-methoxychalcone

Description

Crystallographic Data

Although single-crystal X-ray diffraction data for pinostrobin chalcone remain limited, related chalcones exhibit monoclinic or orthorhombic systems with hydrogen-bonding networks stabilizing the structure. Computational models predict a planar backbone with dihedral angles of <10° between aromatic rings, optimizing π-π interactions.

Spectroscopic Features

Infrared (IR) Spectroscopy :

- O-H stretches: 3456 cm⁻¹ (phenolic hydroxyls).

- C=O stretch: 1623 cm⁻¹ (conjugated ketone).

- Aromatic C=C: 1439–1623 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) :

- Methoxy protons: δ 3.84 (singlet, 3H).

- Aromatic protons: δ 5.96 (C3') and δ 6.11 (C5') as doublets; δ 7.38–7.62 (phenyl group).

- Olefinic protons: δ 7.60–7.62 (trans-coupled doublets, J = 15.5 Hz).

Mass Spectrometry :

- GC-MS shows a molecular ion peak at m/z 270.28 [M]⁺.

- Fragmentation patterns include losses of H₂O (−18 Da) and CO (−28 Da).

| Technique | Key Signals | Reference |

|---|---|---|

| IR | 3456 cm⁻¹ (O-H), 1623 cm⁻¹ (C=O) | |

| ¹H NMR | δ 3.84 (OCH₃), δ 7.60 (C=C) | |

| GC-MS | m/z 270.28 [M]⁺ |

Comparative Analysis with Related Chalcone Derivatives

Pinostrobin chalcone distinguishes itself from simpler chalcones through its 2',6'-dihydroxy-4'-methoxy substitution pattern , which enhances electron delocalization and hydrogen-bonding capacity. For example:

- Isoliquiritigenin (2',4',4-trihydroxychalcone) lacks the methoxy group, reducing lipophilicity (LogP ≈ 2.5 vs. 3.0 for pinostrobin chalcone).

- 4-Hydroxypanduratin A , a cyclohexenyl chalcone, features a prenyl group absent in pinostrobin chalcone, increasing molecular weight by ~100 Da.

Physicochemical Contrasts :

| Compound | Substitutions | Molecular Weight | LogP |

|---|---|---|---|

| Pinostrobin chalcone | 2',6'-OH; 4'-OCH₃ | 270.28 | 3.00 |

| Cardamonin | 2',4'-OH; 6'-OCH₃ | 270.28 | 2.85 |

| Isoliquiritigenin | 2',4',4-trihydroxy | 256.25 | 2.50 |

The 2',6'-dihydroxy arrangement in pinostrobin chalcone facilitates stronger intramolecular hydrogen bonds compared to 2'-monosubstituted analogs, as evidenced by IR shifts in O-H stretches. Additionally, its methoxy group enhances membrane permeability relative to polar hydroxylated derivatives.

Structure

3D Structure

Properties

CAS No. |

77129-49-8 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3 |

InChI Key |

CUGDOWNTXKLQMD-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

melting_point |

163.5 - 164.5 °C |

Other CAS No. |

77129-49-8 18956-15-5 |

physical_description |

Solid |

Synonyms |

2',6'-dihydroxy-4'-methoxychalcone |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Chromatography

Crushed rhizomes are subjected to sequential extraction using polar solvents such as ethanol or methanol. The extract is then fractionated via column chromatography with silica gel as the stationary phase and a gradient elution system (e.g., hexane-ethyl acetate mixtures). Pinostrobin chalcone is identified in fractions exhibiting cytotoxic activity, with yields ranging from 0.2% to 0.5% (w/w) depending on plant age and geographical origin.

Table 1: Natural Extraction Parameters for Pinostrobin Chalcone

| Parameter | Value/Description | Source |

|---|---|---|

| Plant Source | Boesenbergia rotunda rhizomes | |

| Primary Solvent | Ethanol (80%) | |

| Chromatography Stationary Phase | Silica gel (60–120 mesh) | |

| Yield | 0.2–0.5% (w/w) |

Chemical Synthesis via Claisen-Schmidt Condensation

Synthetic routes to pinostrobin chalcone often employ the Claisen-Schmidt condensation, a classic method for chalcone formation. This involves the acid- or base-catalyzed reaction between a ketone and an aldehyde.

Reaction Mechanism and Conditions

The synthesis starts with 2,6-dihydroxy-4-methoxyacetophenone and benzaldehyde under alkaline conditions (e.g., NaOH in ethanol). The reaction proceeds at 60–80°C for 4–6 hours, yielding pinostrobin chalcone after crystallization.

Table 2: Synthetic Conditions for Pinostrobin Chalcone

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Materials | 2,6-Dihydroxy-4-methoxyacetophenone, Benzaldehyde | |

| Catalyst | NaOH (10% w/v) | |

| Reaction Temperature | 60–80°C | |

| Reaction Time | 4–6 hours | |

| Yield | 65–72% |

Structural Modifications and Derivative Synthesis

To enhance bioavailability or cytotoxic activity, pinostrobin chalcone is often functionalized through acylations or silylations.

Acylation for Enhanced Bioactivity

In a study by Kesuma et al. (2024), pinostrobin was modified by introducing bromine and chlorine substituents to form derivatives such as Bis-4-bromobenzyloxychalcone. These derivatives exhibited superior binding affinity (-10.77 kcal/mol) to estrogen receptors compared to the parent compound (-8.73 kcal/mol).

Silylation for Analytical Applications

The trimethylsilyl (TMS) derivative of pinostrobin chalcone (C₂₂H₃₀O₄Si₂) is prepared using hexamethyldisilazane (HMDS) as a silylating agent. This modification increases volatility for gas chromatography (GC) analysis, with a reported logP of 6.019.

Table 3: Properties of Pinostrobin Chalcone Derivatives

| Derivative | Molecular Formula | logP | Application | Source |

|---|---|---|---|---|

| Bis-4-bromobenzyloxychalcone | C₂₃H₁₈Br₂O₄ | 5.8* | Anticancer research | |

| TMS-Pinostrobin Chalcone | C₂₂H₃₀O₄Si₂ | 6.019 | Chromatographic analysis |

*Estimated using Crippen Method.

Purification and Characterization

Crystallization and Recrystallization

Crude pinostrobin chalcone is purified via recrystallization from ethanol-water mixtures (7:3 v/v), yielding needle-like crystals with a melting point of 168–170°C.

Spectroscopic Analysis

-

NMR : ¹H NMR (DMSO-d₆) δ 12.5 (s, 2H, phenolic -OH), 7.8 (d, J=15.6 Hz, 1H, α-H), 6.4–7.4 (m, aromatic H).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Azide Formation and Click Chemistry

The bromoalkoxy chalcones undergo further functionalization via azidation and Cu-catalyzed cycloaddition :

-

Azidation :

-

Click Chemistry :

Figure 1: Triazole-Linked Hybrid Synthesis

textPinostrobin chalcone → 2-(Azidoalkoxy)chalcone → Cu-catalyzed cycloaddition → Coumarin-chalcone hybrid

Biological Activity Modulation via Structural Modifications

While not direct chemical reactions, structural analogs of pinostrobin chalcone demonstrate how functional group changes impact bioactivity:

-

Methylation : Introducing methyl groups at the α-position of the α,β-unsaturated ketone reduces fluorescence and alters electronic properties .

-

Amino Substitution : Disubstituted amino groups on the B-ring enhance fluorescence quantum yield, critical for imaging applications .

Table 2: Structure-Activity Relationships

| Modification Site | Functional Group | Biological Impact |

|---|---|---|

| A-ring (2'-position) | Methoxy (-OCH₃) | ↑ Antioxidant activity |

| B-ring | Piperidine substituent | ↑ Anticancer potency (IC₅₀ = 20.42 μM) |

Stability and Reactivity Considerations

-

pH Sensitivity : The chalcone’s enone system undergoes hydrolysis under strongly acidic or basic conditions, forming dihydrochalcones or degradation products .

-

Photoreactivity : Ultraviolet exposure can induce [2+2] cycloaddition or isomerization, affecting pharmacological properties .

Key Research Findings

-

Synthetic Efficiency : The retro-Michael/alkylation strategy achieves yields >75% for bromoalkoxy intermediates .

-

Click Chemistry Versatility : Triazole-linked hybrids show enhanced anticancer activity compared to parent compounds .

-

Fluorescence Quenching : Electron-withdrawing groups (e.g., -NO₂) on the A-ring reduce quantum yield by 60–80% .

Scientific Research Applications

Anticancer Properties

Pinostrobin chalcone exhibits promising anticancer effects through various mechanisms. Research indicates that it can induce apoptosis in several cancer cell lines, including cervical and acute leukemia cells.

- Mechanism of Action : Studies have shown that pinostrobin chalcone triggers mitochondrial dysfunction leading to the release of pro-apoptotic factors such as cytochrome c, which activates the caspase pathway responsible for apoptosis. For instance, in cervical cancer cells, morphological changes associated with apoptosis were observed, including DNA fragmentation and chromatin condensation .

-

Case Studies :

- In a study involving acute leukemia cells, pinostrobin chalcone reduced cell viability and induced apoptosis through both intrinsic and extrinsic pathways. The involvement of microRNAs was also noted, suggesting a complex regulatory mechanism at play .

- Another study highlighted its effectiveness against breast cancer cell lines (MDA-MB-231), where it significantly inhibited cell proliferation and induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 .

Effects on Adipogenic Differentiation

Pinostrobin chalcone has been investigated for its ability to influence adipogenic differentiation in mesenchymal stem cells.

- Research Findings : A study demonstrated that pinostrobin chalcone significantly inhibited adipogenic differentiation in murine embryonic mesenchymal stem cells (C3H10T1/2). The compound decreased triglyceride accumulation and downregulated key adipogenic markers such as fatty acid-binding protein 4 (FABP4), peroxisome proliferator-activated receptor gamma (PPARγ), and CCAAT/enhancer-binding protein alpha (C/EBPα) .

Other Biological Activities

Beyond its anticancer properties, pinostrobin chalcone exhibits a range of biological activities:

- Antimicrobial Activity : Pinostrobin chalcone has shown potential as an antimicrobial agent against various pathogens, contributing to its application in treating infections .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .

- Antioxidant Properties : Pinostrobin chalcone acts as an antioxidant, helping to mitigate oxidative stress within cells .

Summary of Applications

Mechanism of Action

Pinostrobin chalcone exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Pinostrobin chalcone inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anticancer Activity: Pinostrobin chalcone induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

The following table compares Pinostrobin chalcone with other chalcones in terms of structure, bioactivity, and mechanisms:

Key Research Findings

Anticancer Activity

- Potency Across Cell Lines: Pinostrobin chalcone demonstrates broad-spectrum cytotoxicity against KB (oral carcinoma; IC₅₀ = 6.2 µg/mL), MCF7 (breast cancer; IC₅₀ = 7.3 µg/mL), and HT-29 (colon cancer; IC₅₀ = 22.51 µg/mL) . Its activity surpasses Flavokawin B and Alpinetin, likely due to its prenyl group enhancing membrane permeability .

- Synergy with Chemotherapeutics: In combination with doxorubicin, Pinostrobin chalcone reduces the IC₅₀ of the drug by 40% in MDA-MB-231 cells, suggesting a role in overcoming multidrug resistance .

Anti-Adipogenesis Effects

- Pinostrobin chalcone (30 µM) suppresses triglyceride accumulation in 3T3-L1 adipocytes more effectively than berberine (positive control). It downregulates SREBP1c, FASN, and SCD1 mRNA levels, key genes in lipid synthesis .

Structural Advantages Over Analogues

- Prenylation Impact: Prenylated derivatives of Pinostrobin chalcone (e.g., compound 3 in ) show enhanced bioactivity compared to non-prenylated chalcones, likely due to increased lipophilicity and target binding .

- Methoxy Group Limitations : Chalcones like Alpinetin, lacking prenyl or hydroxyl groups, exhibit weaker cytotoxicity (IC₅₀ >20 µg/mL), highlighting the importance of substituent positioning .

Biological Activity

Pinostrobin chalcone, a compound derived from the heartwood of Lindera umbellata and other sources, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, anti-obesity potential, and antimicrobial activities.

Chemical Structure and Properties

Pinostrobin chalcone is classified as a chalcone, characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and it has been identified as a potent bioactive compound in various studies.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pinostrobin chalcone against various cancer cell lines. Notably:

- Cytotoxicity : Pinostrobin chalcone exhibits significant cytotoxic activity against human cancer cells such as KB (oral cancer), MCF-7 (breast cancer), and Caski (cervical cancer) with IC50 values of 6.2 µg/mL, 7.3 µg/mL, and 7.7 µg/mL respectively . These findings suggest that pinostrobin chalcone may inhibit cancer cell proliferation effectively.

- Mechanism of Action : Research indicates that pinostrobin chalcone targets key proteins involved in cancer progression pathways, including PI3K/Akt and JAK/STAT signaling pathways . This modulation could lead to reduced cellular proliferation and enhanced apoptosis in cancer cells.

- Case Studies : In silico studies have shown that pinostrobin and its derivatives can inhibit estrogen receptors, making them potential candidates for breast cancer treatment . The binding energy values obtained from docking studies indicate strong interactions with these receptors, suggesting a promising avenue for further research.

Anti-Obesity Effects

Apart from its anticancer properties, pinostrobin chalcone has been noted for its potential anti-obesity effects:

- Inhibition of Adipogenesis : It has been shown to inhibit triglyceride accumulation in 3T3-L1 adipocytes, suggesting that pinostrobin chalcone may play a role in preventing obesity by inhibiting fat cell differentiation .

Antimicrobial Activity

Pinostrobin chalcone also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have reported that derivatives of pinostrobin chalcone show antibacterial activity against various strains, including Bacillus subtilis and Proteus mirabilis, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .

Summary of Biological Activities

The following table summarizes the biological activities associated with pinostrobin chalcone:

Q & A

Q. What are the established protocols for synthesizing and characterizing Pinostrobin chalcone in laboratory settings?

To synthesize Pinostrobin chalcone, begin with a Claisen-Schmidt condensation reaction between appropriate ketone and aldehyde precursors. Characterize the product using NMR, HPLC, and mass spectrometry to confirm structural integrity . Note that Chemical Abstracts may not use "chalcone" in compound names; instead, search via CAS Registry Number (18956-15-5) or molecular formula (C₁₆H₁₄O₄) using SciFinder or STN Easy .

Q. How can researchers validate the purity and stability of Pinostrobin chalcone in experimental assays?

Purity can be verified via HPLC (>95% purity recommended) and NMR spectroscopy. Stability tests should include temperature-controlled storage (-20°C for powder, -80°C for solvent solutions) and periodic re-analysis to detect degradation. Solubility in methanol or DMSO should be confirmed before in vitro assays, with sonication or warming to 37°C if needed .

Q. What are the standard cytotoxicity assays for evaluating Pinostrobin chalcone’s anticancer activity?

Use cell viability assays (e.g., MTT or CCK-8) on human cancer cell lines like KB (oral carcinoma), MCF7 (breast cancer), and Caski (cervical cancer). Report IC₅₀ values with triplicate measurements and include positive controls (e.g., berberine for anti-obesity studies). Ensure consistent cell passage numbers and culture conditions to minimize variability .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for Pinostrobin chalcone across studies be systematically addressed?

Conduct a meta-analysis using PICOS criteria: define Population (cell lines), Intervention (dose range), Comparison (control treatments), Outcomes (IC₅₀), and Study design (in vitro vs. in vivo). Evaluate variables such as cell passage number, assay duration, and compound purity. Cross-reference data from studies using CAS 18956-15-5 to exclude structural analogs .

Q. What mechanistic approaches are recommended to elucidate Pinostrobin chalcone’s anti-obesity effects in 3T3-L1 adipocytes?

Perform qPCR or RNA-seq to quantify expression of adipogenesis markers (e.g., C/EBPα, PPARγ2, SREBP1c) and lipid metabolism enzymes (e.g., FASN, SCD1). Combine with siRNA knockdown of target genes to confirm functional roles. Use immunofluorescence to visualize lipid droplet formation and compare results with pharmacological inhibitors like berberine .

Q. How should researchers design dose-response studies to minimize off-target effects in gene expression assays?

Optimize dosing using a narrow range (e.g., 1–10 µM) based on prior cytotoxicity data. Include time-course experiments to distinguish acute vs. chronic effects. Validate specificity via CRISPR/Cas9 gene editing or rescue experiments. Ensure RNA extraction protocols minimize degradation (e.g., TRIzol method with DNase treatment) .

Q. What statistical methods are appropriate for analyzing gene expression data in Pinostrobin chalcone studies?

Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For small sample sizes (n < 6), use non-parametric tests like Kruskal-Wallis. Normalize qPCR data to housekeeping genes (e.g., GAPDH) and report fold changes with 95% confidence intervals. Use Benjamini-Hochberg correction for high-throughput RNA-seq data to control false discovery rates .

Q. How can solubility limitations of Pinostrobin chalcone in aqueous buffers be mitigated in in vitro studies?

Pre-dissolve the compound in DMSO (final concentration ≤0.1% v/v) and dilute in culture media. For higher concentrations, use co-solvents like cyclodextrins or surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) and monitor precipitation microscopically during assays .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in studies investigating Pinostrobin chalcone’s inhibition of triglyceride accumulation?

Standardize differentiation protocols for 3T3-L1 preadipocytes (e.g., insulin/dexamethasone/IBMX induction). Use identical lipid-staining dyes (e.g., Oil Red O) and quantification methods (spectrophotometry vs. image analysis). Report cell density, media composition, and passage number. Share raw data via repositories like Figshare to enable cross-validation .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for Pinostrobin chalcone across cancer cell lines?

Re-evaluate assay conditions: incubation time (48 vs. 72 hours), serum concentration, and seeding density. Compare batch-to-batch variability in compound purity using LC-MS. Collaborate with independent labs to replicate studies under blinded conditions .

Methodological Optimization

Q. What in vivo models are suitable for validating Pinostrobin chalcone’s anti-inflammatory and anticancer effects?

Use murine xenograft models (e.g., athymic nude mice with KB tumors) for anticancer activity. For anti-inflammatory studies, employ LPS-induced inflammation models in zebrafish or mice. Monitor pharmacokinetics via LC-MS/MS to assess bioavailability and metabolite formation .

Q. How can computational tools enhance the study of Pinostrobin chalcone’s structure-activity relationships?

Perform molecular docking (AutoDock Vina) to predict interactions with targets like PPARγ or fatty acid synthase. Use QSAR models to optimize substituents on the chalcone scaffold for enhanced potency. Validate predictions with synthetic analogs and in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.